molecular formula C12H8F3NO3 B11853094 Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate

Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B11853094
M. Wt: 271.19 g/mol
InChI Key: QEOQSNZSNKSIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate typically involves the reaction of 2-aminobenzoic acid with 4-chlorobenzoyl chloride to form an intermediate compound. This intermediate is then reacted with hydroxylamine to yield the desired quinoline derivative . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has a molecular formula of C12H8F3NO3C_{12}H_{8}F_{3}NO_{3} and a molecular weight of 257.16 g/mol. The trifluoromethyl group enhances its reactivity and biological activity, making it a subject of interest in drug development.

PropertyValue
Molecular FormulaC₁₂H₈F₃NO₃
Molecular Weight257.16 g/mol
Boiling PointNot specified
Melting PointNot specified
DensityNot specified

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that allow for high-purity production suitable for biological testing. Common methods include:

  • Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
  • Cyclization : Forming the quinoline structure through cyclization reactions.
  • Functional Group Modifications : Introducing the trifluoromethyl and carboxylate groups to enhance biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily focusing on antibacterial and antiviral properties.

Antibacterial Activity

Studies have shown that compounds within the quinoline family, including this compound, demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

  • Mechanism of Action : The compound may inhibit bacterial DNA gyrase or topoisomerase enzymes, crucial for bacterial replication.

A comparative study of related compounds indicated that modifications at the 5-position of the quinoline nucleus enhance antibacterial activity against pathogens such as Streptococcus pneumoniae and Escherichia coli .

Antiviral Activity

This compound has been explored for its potential as an antiviral agent. It shows promise as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase:

  • Inhibition Studies : Compounds derived from this scaffold exhibited submicromolar IC50 values against NS5B polymerase, indicating potent antiviral activity .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Antibacterial Efficacy : A study reported that derivatives showed enhanced activity against resistant strains of bacteria, suggesting their utility in treating infections where conventional antibiotics fail .
  • Antiviral Potential : Research on related quinolone derivatives indicated promising results in inhibiting viral replication in vitro, paving the way for further clinical investigations .

Comparative Analysis with Related Compounds

The structural uniqueness of this compound can be compared with other quinolines:

Compound NameMolecular FormulaUnique Features
Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylateC₁₃H₉F₃NO₃Additional methyl group at position 8
4-OxoquinolineC₉H₇NOLacks trifluoromethyl substitution
5-FluoroquinoloneC₉H₈FNO₂Contains a fluorine atom instead of trifluoromethyl

This table illustrates how variations in structure can influence the biological activity and therapeutic potential of these compounds.

Properties

Molecular Formula

C12H8F3NO3

Molecular Weight

271.19 g/mol

IUPAC Name

methyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-2-carboxylate

InChI

InChI=1S/C12H8F3NO3/c1-19-11(18)8-5-9(17)10-6(12(13,14)15)3-2-4-7(10)16-8/h2-5H,1H3,(H,16,17)

InChI Key

QEOQSNZSNKSIST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(C=CC=C2N1)C(F)(F)F

Origin of Product

United States

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